molecular formula C9H10O2 B3015796 3-(Methoxymethyl)benzaldehyde CAS No. 28746-20-5

3-(Methoxymethyl)benzaldehyde

Cat. No.: B3015796
CAS No.: 28746-20-5
M. Wt: 150.177
InChI Key: BQWQTLKHBHLJAQ-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)benzaldehyde is an organic compound with the molecular formula C9H10O2. It is a benzaldehyde derivative where a methoxymethyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Methoxymethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with methanol in the presence of an acid catalyst to form the methoxymethyl ether. This reaction typically requires mild conditions and can be carried out at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-(methoxymethyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 3-(methoxymethyl)benzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the methoxymethyl group directs the incoming electrophile to the ortho and para positions relative to the aldehyde group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: 3-(Methoxymethyl)benzoic acid.

    Reduction: 3-(Methoxymethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the electrophile used.

Scientific Research Applications

3-(Methoxymethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the manufacture of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)benzaldehyde involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    3-Methoxybenzaldehyde: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.

    4-Methoxybenzaldehyde: The methoxy group is positioned differently, affecting its reactivity and applications.

    3-(Methoxymethyl)benzoic acid: An oxidized form of 3-(Methoxymethyl)benzaldehyde with different chemical properties and uses.

Uniqueness: this compound is unique due to the presence of both an aldehyde and a methoxymethyl group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-(methoxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-11-7-9-4-2-3-8(5-9)6-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWQTLKHBHLJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28746-20-5
Record name 3-(methoxymethyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-(bromomethyl)benzaldehyde (1.00 g, 5.02 mmol) was dissolved in MeOH (100 mL) and treated with 0.5M solution of MeONa (5 equiv.) in MeOH. The mixture was stirred overnight at RT and MeOH was evaporated under reduced pressure. The residue was acidified to pH ˜6 with 1M aqueous HCl solution. DCM (100 mL) was added and the mixture was vigorously stirred overnight. The organic layer was separated, dried over Na2SO4 and the solvent was removed under reduce pressure to furnish the desired material as yellowish oil (560 mg, 3.75 mmol, 74%). 1H NMR (DMSO, 400 MHz): 3.33 (s, 3H), 4.51 (s, 1H), 7.62 (m, 2H), 7.85 (m, 2H), 10.02 (s, 1H). MS 151 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
MeONa
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
74%

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